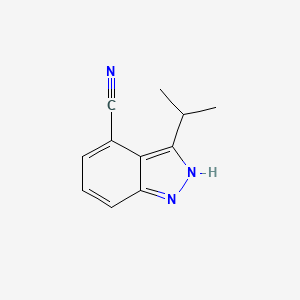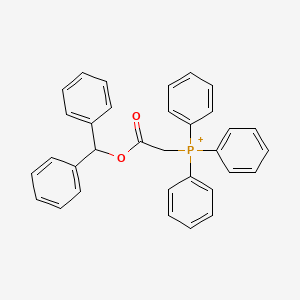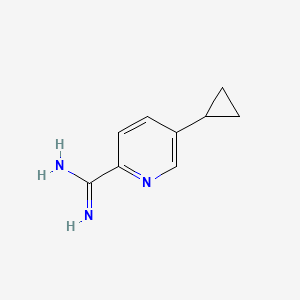
5-Cyclopropylpicolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropylpicolinimidamide is a chemical compound that belongs to the class of picolinimidamides. This compound is characterized by the presence of a cyclopropyl group attached to the picolinimidamide structure. Picolinimidamides are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpicolinimidamide typically involves the reaction of cyclopropylamine with picolinic acid derivatives. One common method includes the following steps:
Formation of Picolinic Acid Derivative: Picolinic acid is first converted into its corresponding acid chloride using thionyl chloride.
Reaction with Cyclopropylamine: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine to form the desired picolinimidamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropylpicolinimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropyl group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropylpicolinic acid.
Reduction: Formation of cyclopropylpicolinamine.
Substitution: Formation of various substituted picolinimidamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropylpicolinimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropylpicolinimidamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinimidamide: Lacks the cyclopropyl group but shares the core structure.
Cyclopropylamine: Contains the cyclopropyl group but lacks the picolinimidamide structure.
Cyclopropylpicolinic Acid: An oxidized form of 5-Cyclopropylpicolinimidamide.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the picolinimidamide structure. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
5-cyclopropylpyridine-2-carboximidamide |
InChI |
InChI=1S/C9H11N3/c10-9(11)8-4-3-7(5-12-8)6-1-2-6/h3-6H,1-2H2,(H3,10,11) |
InChI-Schlüssel |
MAXMROVPRMTSRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN=C(C=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


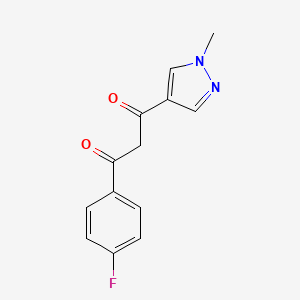

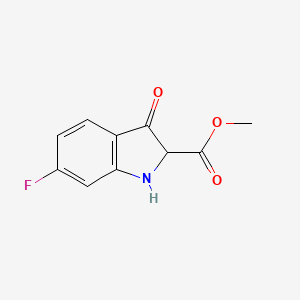

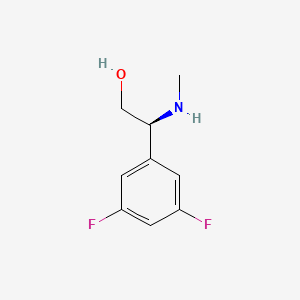
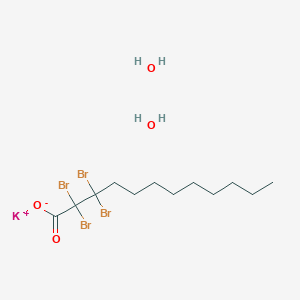

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)



![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
